N-(2-chloro-4-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidinone core substituted with a 3,5-dimethylphenyl group at position 3 and a sulfanyl-linked acetamide moiety bearing a 2-chloro-4-methylphenyl group. The thienopyrimidinone scaffold is known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications .
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-13-4-5-18(17(24)11-13)25-20(28)12-31-23-26-19-6-7-30-21(19)22(29)27(23)16-9-14(2)8-15(3)10-16/h4-11H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQORJVHQOXWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents, core structure, and sulfanyl-acetamide linkages. Key differences in physicochemical properties, synthetic yields, and spectral data are summarized below.
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (Cl, CF₃) : Chloro and trifluoromethyl groups enhance lipophilicity and metabolic stability but may reduce solubility. For example, the trifluoromethyl analog likely exhibits higher logP than the target compound .
- The 4-methoxy analog showed reduced melting point (274°C vs. 288°C for 4-methyl), suggesting weaker crystal packing .
Spectral Comparisons
- NMR Shifts : The target compound’s NH proton (δ ~10.1 ppm) aligns with acetamide NH signals in analogs (e.g., δ 10.10 in ). Aryl proton environments vary significantly: 3,5-dimethylphenyl substituents in the target compound may cause upfield shifts compared to chlorophenyl analogs .
- IR Stretches: The C=O stretch (~1660–1664 cm⁻¹) is consistent across thienopyrimidinone derivatives, while cyanoacetamide analogs show distinct C≡N stretches (~2214 cm⁻¹).
Key Research Findings
Core Structure Impact: The thieno[3,2-d]pyrimidinone core confers rigidity and planar geometry, enhancing binding to hydrophobic enzyme pockets compared to dihydropyrimidinones .
Substituent-Driven Bioactivity : Chlorophenyl and trifluoromethyl analogs show heightened antimicrobial activity in preliminary studies, though data for the target compound remains unexplored in the provided evidence.
Crystallography: Chlorophenyl-containing analogs exhibit stable monoclinic crystal systems, suggesting predictable solid-state behavior for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
